Triethyl 2-cyanopropane-1,2,3-tricarboxylate
Overview
Description
Triethyl 2-cyanopropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C13H19NO6 . It contains a total of 38 bonds, including 19 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 3 double bonds, 1 triple bond, 3 esters (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecular structure of Triethyl 2-cyanopropane-1,2,3-tricarboxylate consists of 39 atoms; 19 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms . It also contains 3 ester groups and 1 nitrile group .Scientific Research Applications
Adsorption Studies : A study by Lindegren, Loring, and Persson (2009) focused on the adsorption of citric and tricarballylic acids on alpha-FeOOH particles. Although not directly about Triethyl 2-cyanopropane-1,2,3-tricarboxylate, it provides insights into the behavior of similar tricarboxylic acids in aqueous suspensions, which could be relevant for understanding the properties of Triethyl 2-cyanopropane-1,2,3-tricarboxylate in similar environments (Lindegren, Loring, & Persson, 2009).
Synthesis Improvements : Chen Wen-hua (2005) improved the synthesis of 3-bromopropane-1,1,1-tricarboxylate triethyl ester, an important intermediate of Famciclovir. This study might be relevant for understanding the synthesis pathways of related compounds like Triethyl 2-cyanopropane-1,2,3-tricarboxylate (Chen Wen-hua, 2005).
Application in Synthesis : Shanzhai Shang (2012) discussed the synthesis and application of Triethyl ethane-1,1,2-tricarboxylate in the cosmetic and pharmaceutical industries. This paper may offer insights into similar uses for Triethyl 2-cyanopropane-1,2,3-tricarboxylate (Shanzhai Shang, 2012).
Material Science Applications : Liszkowska et al. (2016) explored the use of tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate for producing rigid polyurethane–polyisocyanurate foams. This study highlights the potential of tricarboxylates in material science, which could be relevant for Triethyl 2-cyanopropane-1,2,3-tricarboxylate (Liszkowska et al., 2016).
Chemical Engineering Data : Qin et al. (2014) studied the solubility of 2-hydroxypropane-1,2,3-tricarboxylic acid in various binary solvents. While not directly about Triethyl 2-cyanopropane-1,2,3-tricarboxylate, the solubility data of similar tricarboxylic acids can provide valuable information for handling and processing this compound (Qin et al., 2014).
Safety and Hazards
properties
IUPAC Name |
triethyl 2-cyanopropane-1,2,3-tricarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-4-18-10(15)7-13(9-14,12(17)20-6-3)8-11(16)19-5-2/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHQEXOBYGDRCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C#N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295039 | |
Record name | NSC99377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 2-cyanopropane-1,2,3-tricarboxylate | |
CAS RN |
20822-61-1 | |
Record name | NSC99377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC99377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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